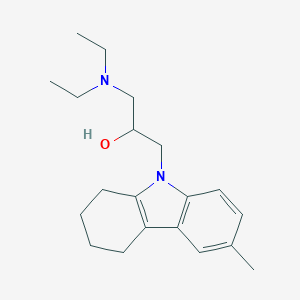

1-(diethylamino)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol

Description

1-(Diethylamino)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol is a synthetic carbazole derivative characterized by a propanol backbone substituted with a diethylamino group at position 1 and a 6-methyltetrahydrocarbazole moiety at position 2. Its molecular formula is C₂₂H₃₂N₂O (analogous to the cyclohexylamino variant in ). The compound’s structure combines a lipophilic carbazole core with a polar propanol linker, enabling interactions with hydrophobic and hydrophilic biological targets. The 6-methyl group on the carbazole ring enhances steric stability, while the diethylamino group contributes to basicity and solubility in physiological environments.

This compound is structurally related to β-adrenergic receptor ligands (e.g., propranolol, ) but differs in its carbazole-based aromatic system, which may confer unique pharmacological properties. Its synthesis typically involves nucleophilic substitution or coupling reactions between substituted carbazoles and amino-propanol intermediates.

Properties

IUPAC Name |

1-(diethylamino)-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O/c1-4-21(5-2)13-16(23)14-22-19-9-7-6-8-17(19)18-12-15(3)10-11-20(18)22/h10-12,16,23H,4-9,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSFTXRODJYFAFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(CN1C2=C(CCCC2)C3=C1C=CC(=C3)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(diethylamino)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol typically involves the following steps:

Formation of the Carbazole Core: The carbazole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the carbazole ring system.

Alkylation: The carbazole core is then alkylated with 3-chloropropanol in the presence of a base such as potassium carbonate to introduce the propanol side chain.

Amination: Finally, the diethylamino group is introduced through a nucleophilic substitution reaction using diethylamine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency. Catalysts and continuous flow reactors may also be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(diethylamino)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted carbazole derivatives.

Scientific Research Applications

1-(diethylamino)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity, such as anti-inflammatory, anticancer, and antimicrobial properties.

Material Science: Carbazole derivatives are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to their excellent photophysical properties.

Organic Electronics: The compound can be used in the fabrication of organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 1-(diethylamino)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.

Pathways Involved: The compound can influence signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, and NF-κB pathway, which are involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The following table compares key structural features and properties of 1-(diethylamino)-3-(6-methyltetrahydrocarbazol-9-yl)-2-propanol with analogous carbazole derivatives:

Key Observations :

Amino Group Impact: Diethylamino vs. Cyclohexylamino: The diethylamino group (linear, flexible) may enhance solubility compared to the bulky cyclohexylamino group, which increases lipophilicity (XlogP = 4.3).

3,6-Dichloro: Increases electron-withdrawing effects, altering binding affinity in halogen-bonding interactions.

Propranolol’s naphthyloxy system contrasts with the carbazole core, highlighting divergent target selectivity.

Biological Activity

1-(Diethylamino)-3-(6-methyl-1,2,3,4-tetrahydro-9H-carbazol-9-yl)-2-propanol is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores its biological activity through various studies and analyses.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C19H23NO

- Molecular Weight : 281.4 g/mol

- InChIKey : CZGITVUYPOAWIN-UHFFFAOYSA-N

The biological activity of this compound is largely attributed to its interaction with various cellular pathways. It has been shown to influence apoptosis in cancer cells and exhibit antiviral properties against specific viral strains.

Antitumor Activity

Recent studies have highlighted the compound's effectiveness against different cancer cell lines. For instance, research indicated that derivatives of carbazole compounds demonstrated significant cytotoxic effects on A549 lung carcinoma and C6 glioma cell lines:

| Compound ID | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 46 | C6 | 5.9 |

| 47 | A549 | 25.7 |

These results suggest that modifications to the carbazole structure can enhance its antitumor efficacy .

Antiviral Properties

The compound's antiviral activity has also been evaluated. A study focused on carbazole derivatives indicated that certain substitutions at the N-9 position of the carbazole moiety could significantly enhance anti-HCV activity. For example:

- Activity against HCV Genotype 1b : EC50 = 0.031 µM with a high selectivity index (SI > 1612) was observed in derivatives with specific substitutions .

Case Studies and Research Findings

Several case studies have provided insights into the biological activities of related compounds:

- Cytotoxicity Studies : In a study involving N-substituted carbazole derivatives, compounds were found to inhibit topoisomerase II activity at concentrations significantly lower than standard treatments like etoposide .

- STAT3 Inhibition : Compounds derived from the carbazole structure were shown to inhibit STAT3 activation, which is crucial in tumorigenesis. Inhibitory effects were noted at concentrations as low as 50 µM .

- Neuroprotective Effects : Some derivatives have been investigated for their potential to increase soluble amyloid-β peptides, which may have implications for neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.